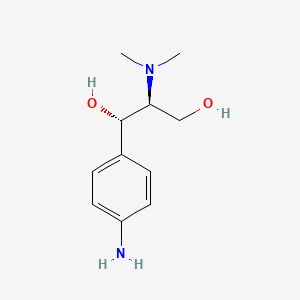

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol

Description

(1S,2S)-1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol (CAS 50961-68-7, molecular formula C₉H₁₄N₂O₂) is a chiral amino alcohol with a 4-aminophenyl substituent and a dimethylamino group at the C2 position. It is commercially available with ≥98% purity and is utilized as a chiral building block in pharmaceutical and materials research . Its stereochemistry and functional groups make it valuable for asymmetric synthesis and biological studies.

Properties

IUPAC Name |

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGLNAUVXLNBNS-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol typically involves several steps. One common method includes the reduction of a precursor compound, such as a nitrobenzene derivative, followed by the introduction of the dimethylamino group through a substitution reaction. The final step often involves the resolution of the racemic mixture to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Nitro-Substituted Derivative: (1S,2S)-2-Amino-1-(4-Nitrophenyl)propane-1,3-diol

- Structure: The phenyl ring bears a nitro (-NO₂) group instead of an amino (-NH₂) group (CAS 2964-48-9).

- Synthesis : Synthesized via allylation and tert-butoxycarbonyl (Boc) protection steps . Acts as a precursor in chloramphenicol production .

- Physical Properties : Higher melting point (163–166°C) due to nitro group polarity .

- Reactivity : The nitro group enables electrochemical conversion to nitroso derivatives, useful in electrosynthesis .

- Applications: Intermediate in antibiotic synthesis; less biologically active than the amino-substituted analogue due to reduced nucleophilicity .

Methylthio- and Methylsulfonyl-Substituted Analogues

- (1S,2S)-2-Amino-1-(4-(Methylthio)phenyl)propane-1,3-diol (CAS 16854-32-3): Structure: Contains a methylthio (-SCH₃) group, enhancing lipophilicity. Applications: Potential use in sulfur-containing drug scaffolds; improved membrane permeability compared to amino/nitro derivatives .

- (1S,2S)-2-Amino-1-(4-(Methylsulfonyl)phenyl)propane-1,3-diol (CAS 51591-89-0): Structure: Methylsulfonyl (-SO₂CH₃) group increases polarity and hydrogen-bonding capacity. Applications: Likely used in sulfonamide-based drug design; higher metabolic stability than methylthio analogue .

Amino Alcohols with Varied Substituents

- 2-(Methylamino)propan-1-ol and 2-(Dimethylamino)ethan-1-ol (): Structure: Lack the phenyl group but share dimethylamino and hydroxyl moieties. Bioactivity: Exhibit EC₅₀ values <100 nM as PD-1/PD-L1 inhibitors, suggesting that branching (e.g., propane-1,3-diol vs. ethan-1-ol) reduces activity (EC₅₀ ~200 nM) .

- (2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol (): Structure: Similar dimethylamino group but with a phenylpropane backbone. Applications: Used in enantioselective catalysis; differing stereochemistry alters substrate binding .

Comparative Analysis Table

Biological Activity

(1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol is a chiral compound with significant implications in various biological and medicinal fields. Its unique structure, characterized by an aminophenyl group and a dimethylamino group linked to a propane-1,3-diol backbone, enables diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's amino and hydroxyl functional groups facilitate binding to active sites on proteins, influencing various biochemical pathways. These interactions can lead to alterations in cellular processes, making the compound valuable for studying biological mechanisms and developing new therapies.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, affecting signaling pathways in the nervous system.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol. In vitro tests demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.005 mg/mL | Complete inhibition within 8 hours |

| Escherichia coli | 0.007 mg/mL | Significant growth inhibition |

| Pseudomonas aeruginosa | 0.015 mg/mL | Moderate activity observed |

Cytotoxicity Studies

Cytotoxicity assays have indicated that (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol exhibits selective toxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | 10 |

| MCF-7 (breast cancer) | 8.0 | 8 |

| Normal fibroblasts | >100 | - |

Case Studies

Several case studies have explored the therapeutic applications of (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol:

- Case Study on Anticancer Properties : A study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

- Neuroprotective Effects : Research indicated that the compound may provide neuroprotection by modulating glutamate receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis

Compared to similar compounds, (1S,2S)-1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol exhibits unique properties due to its stereochemistry and functional groups. This specificity enhances its reactivity and binding capacity with biological targets.

Table 3: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol | Limited antimicrobial activity | Different stereochemistry |

| (1S,2S)-2-amino-1-(3-aminophenyl)propane-1,3-diol | Moderate cytotoxicity | Variation in phenyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.